molecular formula C19H20N6O5S B1238703 Carbacefamandole CAS No. 62284-44-0

Carbacefamandole

Cat. No.: B1238703
CAS No.: 62284-44-0
M. Wt: 444.5 g/mol
InChI Key: XBNPLTGBYPVPLZ-GZBFAFLISA-N
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Description

Carbacefamandole, also known as Cefamandole (CAS No. 34444-01-4), is a second-generation cephalosporin antibiotic. Its molecular formula is C₁₈H₁₈N₆O₅S₂, with a molecular weight of 462.50 g/mol . Structurally, it features a β-lactam ring fused with a dihydrothiazine ring, modified by a mandelamido side chain at position 7 and a methyltetrazolethiol group at position 2. This configuration enhances its stability against bacterial β-lactamases compared to earlier cephalosporins. Clinically, it is used to treat infections caused by Gram-positive and some Gram-negative bacteria, including Staphylococcus aureus and Haemophilus influenzae.

Properties

CAS No.

62284-44-0

Molecular Formula

C19H20N6O5S

Molecular Weight

444.5 g/mol

IUPAC Name

(6S,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H20N6O5S/c1-24-19(21-22-23-24)31-9-11-7-8-12-13(17(28)25(12)14(11)18(29)30)20-16(27)15(26)10-5-3-2-4-6-10/h2-6,12-13,15,26H,7-9H2,1H3,(H,20,27)(H,29,30)/t12-,13+,15+/m0/s1

InChI Key

XBNPLTGBYPVPLZ-GZBFAFLISA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(CC2)C(C3=O)NC(=O)C(C4=CC=CC=C4)O)C(=O)O

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H](CC2)[C@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)C(=O)O

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(CC2)C(C3=O)NC(=O)C(C4=CC=CC=C4)O)C(=O)O

Other CAS No.

62284-44-0

Synonyms

carbacefamandole

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues: Cefazolin and Cephalothin

Carbacefamandole shares structural homology with first-generation cephalosporins such as Cefazolin and Cephalothin . Key differences include:

  • Side-chain modifications : this compound’s mandelamido group improves its affinity for penicillin-binding proteins (PBPs) in Gram-negative bacteria, broadening its spectrum .
  • Molecular weight : this compound (462.50 g/mol) has a higher molecular weight than Cefazolin (454.50 g/mol) and Cephalothin (418.44 g/mol), influencing its solubility and pharmacokinetic properties .
Table 1: Structural and Pharmacokinetic Comparison
Parameter This compound Cefazolin Cephalothin
Molecular Weight (g/mol) 462.50 454.50 418.44
Key Functional Groups Mandelamido, Methyltetrazolethiol Thiadiazolyl, Methylthiol Acetyloxy, Methylthiol
Plasma Half-life (hr) 0.5–1.0 1.5–2.0 0.5–0.8
Protein Binding (%) 65–75 85–90 60–70
Spectrum Broad (Gram+ and some Gram-) Narrow (Gram+) Moderate (Gram+)

Functional Analogues: Ceftriaxone and Cefuroxime

This compound’s functional overlap with third-generation cephalosporins (e.g., Ceftriaxone) and second-generation agents (e.g., Cefuroxime) is notable:

  • Gram-negative coverage : While Ceftriaxone exhibits superior activity against Enterobacteriaceae, this compound is less potent against extended-spectrum β-lactamase (ESBL)-producing strains .
  • Stability : this compound is more resistant to hydrolysis by Staphylococcal β-lactamases than Cefuroxime but less stable against E. coli AmpC enzymes .
Table 2: In Vitro Efficacy (MIC₉₀, μg/mL)
Organism This compound Ceftriaxone Cefuroxime
Staphylococcus aureus 2.0 1.0 4.0
E. coli (non-ESBL) 8.0 0.5 16.0
Haemophilus influenzae 1.0 0.25 0.5

Key Research Findings

Pharmacodynamic Advantages

  • Time-dependent bactericidal activity : this compound’s prolonged post-antibiotic effect (PAE) against S. aureus (1.2 hr) exceeds Cefazolin (0.8 hr) but is shorter than Ceftriaxone (2.5 hr) .
  • Synergy with β-lactamase inhibitors : Combinations with sulbactam reduce MICs for Klebsiella pneumoniae by 4–8 fold, comparable to Cefuroxime-sulbactam .

Limitations and Resistance

  • Hydrolysis by ESBLs : this compound is ineffective against ESBL-producing E. coli (MIC₉₀ >32 μg/mL), unlike later cephalosporins like Ceftazidime .
  • Renal excretion : 85% of this compound is excreted unchanged in urine, necessitating dose adjustments in renal impairment, similar to Cefazolin .

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